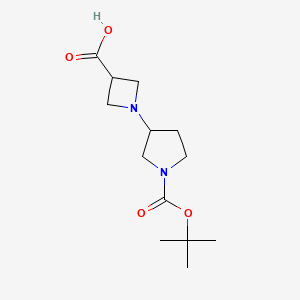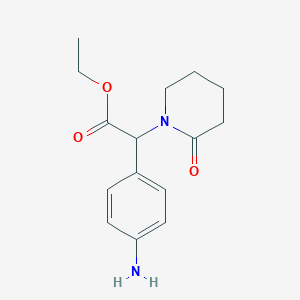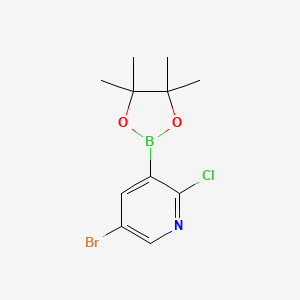
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid
Overview
Description
“1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid” is a chemical compound . The empirical formula is C10H17NO4 .
Molecular Structure Analysis
The molecular weight of the compound is 270.33 . The InChI code is 1S/C13H22N2O4/c1-13(2,3)19-12(18)14-5-4-10(8-14)15-6-9(7-15)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
The compound is a yellow to brown sticky oil to solid . It has a storage temperature of 2-8°C .Scientific Research Applications
PROTAC Linker Development
This compound serves as a crucial building block in the development of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are a novel class of therapeutic agents that target proteins for degradation. The azetidine and pyrrolidine rings in the compound provide a rigid structure that is essential for the proper orientation of the ligands in PROTAC molecules, ensuring effective recruitment of the ubiquitin-proteasome system.
Peptide Coupling Reagent
The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis . This compound, with its Boc-protected pyrrolidine moiety, can be employed as a coupling reagent in the synthesis of complex peptides, where it can help in the formation of peptide bonds without racemization.
Bioconjugation
The compound’s carboxylic acid functionality allows for bioconjugation with amines present on biomolecules . This can be used to attach drugs, dyes, or other functional groups to proteins or antibodies, creating targeted therapies or diagnostic tools.
Safety and Hazards
The compound has been classified with the hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . The precautionary statements are P280, P305+P351+P338, which advise wearing protective gloves/clothing, and rinsing cautiously with water in case of contact with eyes .
properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)14-5-4-10(8-14)15-6-9(7-15)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQCPYIGHNGSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660816 | |
| Record name | 1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid | |
CAS RN |
889953-47-3 | |
| Record name | 1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[6-(1-Piperazinyl)-3-pyridazinyl]methanesulfonamide](/img/structure/B1498188.png)

![4-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1498193.png)




![octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one](/img/structure/B1498205.png)
![5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B1498207.png)
